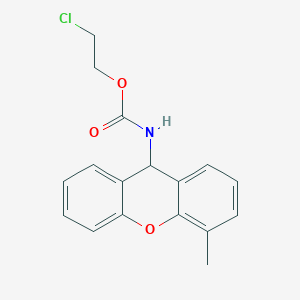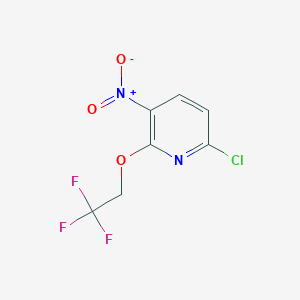
6-Chloro-3-nitro-2-(2,2,2-trifluoroethoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-nitro-2-(2,2,2-trifluoroethoxy)pyridine is a chemical compound with the molecular formula C7H4ClF3N2O3 and a molecular weight of 256.57 g/mol It is characterized by the presence of a pyridine ring substituted with chloro, nitro, and trifluoroethoxy groups
Preparation Methods
The synthesis of 6-Chloro-3-nitro-2-(2,2,2-trifluoroethoxy)pyridine typically involves the nitration of 6-chloro-2-(2,2,2-trifluoroethoxy)pyridine. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
6-Chloro-3-nitro-2-(2,2,2-trifluoroethoxy)pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. For example, reaction with sodium methoxide can replace the chloro group with a methoxy group.
Scientific Research Applications
6-Chloro-3-nitro-2-(2,2,2-trifluoroethoxy)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-3-nitro-2-(2,2,2-trifluoroethoxy)pyridine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoroethoxy group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems .
Comparison with Similar Compounds
Similar compounds to 6-Chloro-3-nitro-2-(2,2,2-trifluoroethoxy)pyridine include:
3-Chloro-2-(2,2,2-trifluoroethoxy)pyridine: Differing by the position of the nitro group, which can influence its reactivity and applications.
6-Chloro-3-nitro-2-(2,2,2-trifluoroethoxy)benzene: A benzene analog that may exhibit different chemical properties due to the absence of the pyridine nitrogen.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H4ClF3N2O3 |
|---|---|
Molecular Weight |
256.56 g/mol |
IUPAC Name |
6-chloro-3-nitro-2-(2,2,2-trifluoroethoxy)pyridine |
InChI |
InChI=1S/C7H4ClF3N2O3/c8-5-2-1-4(13(14)15)6(12-5)16-3-7(9,10)11/h1-2H,3H2 |
InChI Key |
ZJUQBSZTBLOKFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])OCC(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Bis(2,4,6-trimethylphenyl)phosphino]-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14009594.png)
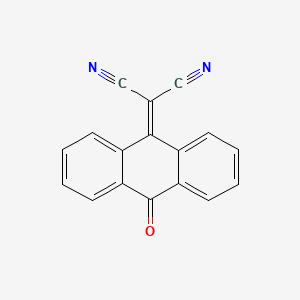
![3-Methyl-2-[methyl(nitroso)amino]butanoic acid](/img/structure/B14009601.png)
![4-Methylpentanoic acid, 2-[3-(t-butoxycarbonylamino)pyrrolidin-2-on-1-yl]-](/img/structure/B14009606.png)
![Ethyl 2-[[4-[4-(ethoxycarbonylmethylcarbamoylamino)phenoxy]phenyl]carbamoylamino]acetate](/img/structure/B14009607.png)
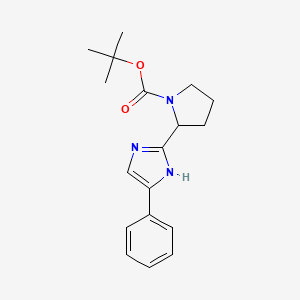
![6-Ethynyltetrahydro-3-[(4-methylphenyl)sulfonyl]-2H-1,3-oxazin-2-one](/img/structure/B14009617.png)
![N-[[4-(3-chlorophenyl)piperazin-1-yl]-(2,4,5-trichlorophenoxy)phosphinothioyl]methanamine](/img/structure/B14009621.png)
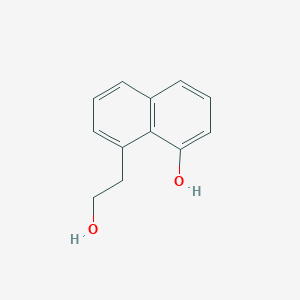

![Benzofuro[2,3-g]isoquinoline](/img/structure/B14009642.png)

